2-METHYL-PIPERIDINE-1,2-DICARBOXYLIC ACID 1-BENZYL ESTER
Overview
Description
2-METHYL-PIPERIDINE-1,2-DICARBOXYLIC ACID 1-BENZYL ESTER is an organic compound that belongs to the class of piperidine carboxylic acids It is characterized by the presence of a benzyloxycarbonyl group attached to the nitrogen atom of the piperidine ring and a carboxylic acid group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-PIPERIDINE-1,2-DICARBOXYLIC ACID 1-BENZYL ESTER typically involves the protection of the amine group of 2-methylpiperidine with a benzyloxycarbonyl (Cbz) group. This can be achieved by reacting 2-methylpiperidine with benzyl chloroformate in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then subjected to carboxylation using carbon dioxide under high pressure to introduce the carboxylic acid group at the 2-position.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-METHYL-PIPERIDINE-1,2-DICARBOXYLIC ACID 1-BENZYL ESTER can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an amine.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of derivatives with different protecting groups or functional groups.
Scientific Research Applications
2-METHYL-PIPERIDINE-1,2-DICARBOXYLIC ACID 1-BENZYL ESTER has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 2-METHYL-PIPERIDINE-1,2-DICARBOXYLIC ACID 1-BENZYL ESTER involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group for amines, allowing selective reactions to occur at other functional groups. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
1-((Benzyloxy)carbonyl)piperidine-4-carboxylic acid: Similar structure but with the carboxylic acid group at the 4-position.
N-Benzyloxycarbonyl-L-proline: Contains a benzyloxycarbonyl group and a proline backbone.
Uniqueness
2-METHYL-PIPERIDINE-1,2-DICARBOXYLIC ACID 1-BENZYL ESTER is unique due to the presence of both a benzyloxycarbonyl group and a carboxylic acid group at specific positions on the piperidine ring
Properties
IUPAC Name |
2-methyl-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-15(13(17)18)9-5-6-10-16(15)14(19)20-11-12-7-3-2-4-8-12/h2-4,7-8H,5-6,9-11H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXGSPRTVZLVYBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCN1C(=O)OCC2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50527631 | |
Record name | 1-[(Benzyloxy)carbonyl]-2-methylpiperidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50527631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89391-18-4 | |
Record name | 1-[(Benzyloxy)carbonyl]-2-methylpiperidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50527631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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